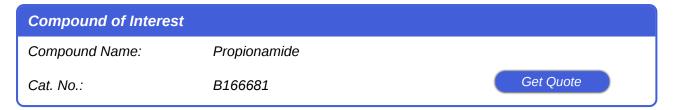


Propionamide: A Versatile Scaffold for Pharmaceutical Innovation

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Application Notes and Protocols for Researchers in Drug Discovery

Propionamide, a simple yet versatile chemical entity, serves as a crucial building block in the synthesis of a diverse array of pharmaceutical agents. Its inherent structural features allow for facile chemical modifications, enabling the development of compounds that target a wide range of biological receptors and enzymes. This document provides detailed application notes and experimental protocols for the use of **propionamide** in the synthesis of three distinct classes of investigational drugs: Selective Androgen Receptor Modulators (SARMs), Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists, and dual-acting Sigma-1 Receptor Antagonists and Mu-Opioid Receptor Agonists.

Selective Androgen Receptor Modulators (SARMs)

The aryl-**propionamide** scaffold is a cornerstone in the development of non-steroidal SARMs, which are compounds designed to elicit the anabolic benefits of androgens with reduced androgenic side effects. These molecules hold therapeutic promise for conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.

Quantitative Data for Propionamide-Derived SARMs



Compound	Target	In Vitro Activity (EC50 or Ki)	Reference
Ostarine (Enobosarm)	Androgen Receptor	EC50 = 3.8 nM	[1]
S-4 (Andarine)	Androgen Receptor	Ki = 4.4 nM	[2]
SF5-Ostarine Derivative (12a)	Androgen Receptor	EC50 = 15.6 nM	[3][4]
SF5-Ostarine Derivative (12b)	Androgen Receptor	EC50 = 21.3 nM	[3][4]
SF5-Ostarine Derivative (13a)	Androgen Receptor	EC50 = 10.8 nM	[3][4]

Experimental Protocol: Synthesis of Aryl Propionamide SARMs

This protocol describes a general method for the synthesis of aryl-**propionamide** SARMs, adapted from the synthesis of Ostarine and its derivatives.[3][4]

Step 1: Synthesis of (R)-3-Bromo-2-hydroxy-2-methyl-N-(aryl)propanamide

- To a solution of (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc), add thionyl chloride (1.1 eq) dropwise at -10 °C under a nitrogen atmosphere.
- Stir the reaction mixture at this temperature for 1 hour.
- In a separate flask, dissolve the desired substituted aniline (e.g., 4-amino-2-(trifluoromethyl)benzonitrile for Ostarine) (1.0 eq) in anhydrous DMAc.
- Slowly add the aniline solution to the reaction mixture at -10 °C.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Pour the reaction mixture into ice water and extract with ethyl acetate.



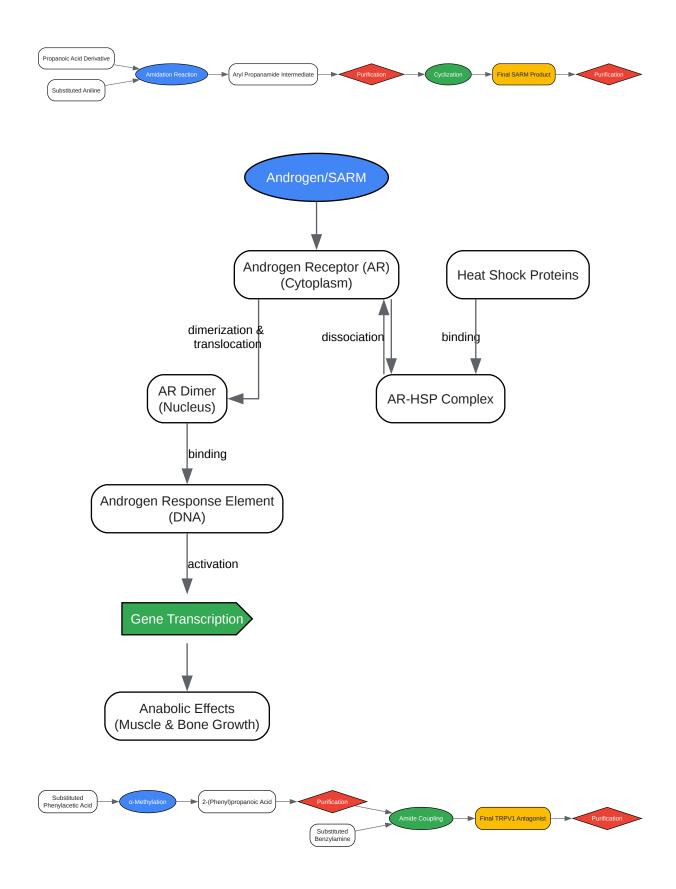
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired N-aryl propanamide intermediate.

Step 2: Cyclization to form the SARM

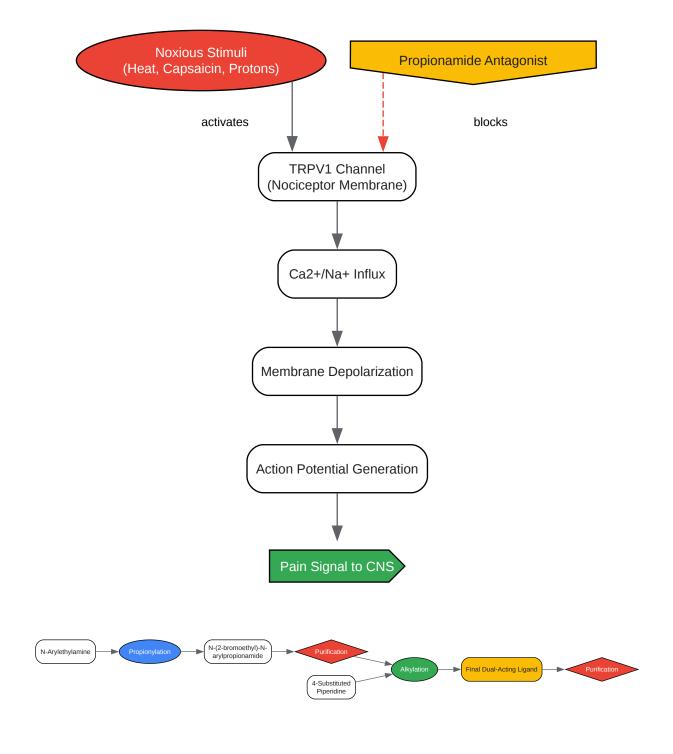
- To a solution of the N-aryl propanamide intermediate from Step 1 (1.0 eq) in a suitable solvent such as 2-propanol, add a base (e.g., potassium carbonate, 2.0 eq).
- Heat the reaction mixture to reflux and stir for 4 hours.
- Cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography to obtain the final SARM product.

Experimental Workflow for SARM Synthesis

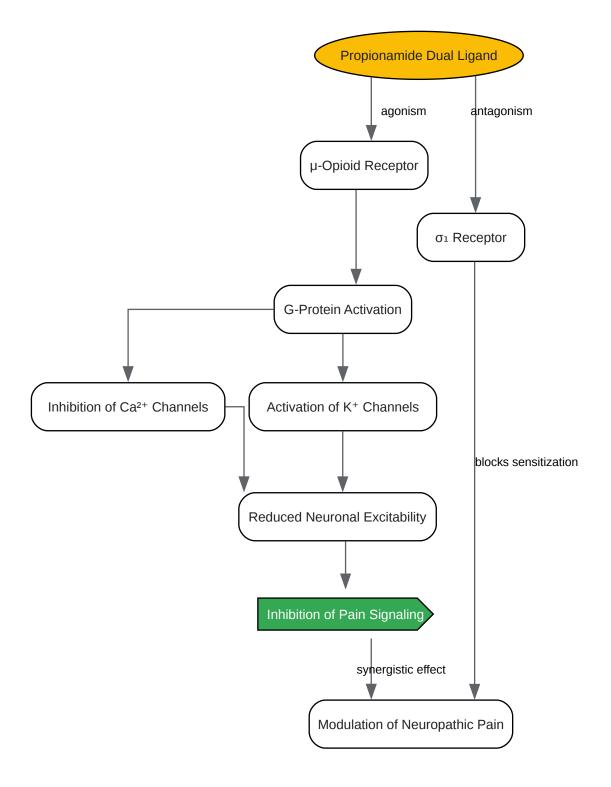












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